3-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE
Overview
Description
3-[4-(2,5-Dichlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenyl group and a chromen-2-one moiety with a methoxy group at the 6th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-(2,5-dichlorophenyl)piperazine. This can be achieved by reacting 2,5-dichloroaniline with piperazine in the presence of a suitable catalyst under reflux conditions.
Coupling with Chromen-2-one: The next step involves the coupling of the piperazine derivative with 6-methoxy-2H-chromen-2-one. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,5-Dichlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-[4-(2,5-Dichlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and pharmacological properties. It may exhibit activity against various biological targets, making it a candidate for drug development.
Pharmacology: Research on this compound includes its interaction with specific receptors and enzymes, which can provide insights into its mechanism of action and potential therapeutic uses.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for investigating biological pathways.
Industrial Applications: In the chemical industry, the compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical methods.
Mechanism of Action
The mechanism of action of 3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes, alter receptor signaling pathways, or affect cellular processes such as apoptosis or proliferation. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one: This compound shares structural similarities with 3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one, particularly in the presence of the dichlorophenyl and piperazine moieties.
6-[4-(3,4-Dichlorophenyl)piperazine-1-yl]-3(2H)-pyridazinone-2-yl acetohydrazide: Another structurally related compound, which has been studied for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the chromen-2-one moiety with a methoxy group at the 6th position, coupled with the piperazine ring substituted with a 2,5-dichlorophenyl group, imparts distinct chemical and biological properties to the compound. These unique features make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4/c1-28-15-3-5-19-13(10-15)11-16(21(27)29-19)20(26)25-8-6-24(7-9-25)18-12-14(22)2-4-17(18)23/h2-5,10-12H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRFACLOTGALLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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